Estradiol-3-sulfate
Description
Estradiol-3-sulfate (E2-3S) is a sulfated conjugate of 17β-estradiol (E2), formed via sulfonation at the 3-hydroxyl position by sulfotransferase enzymes . This modification increases its polarity, reducing binding affinity to estrogen receptors and rendering it biologically inactive in its conjugated form . E2-3S serves as a reservoir for active estrogens through enzymatic desulfation in target tissues, enabling localized hormonal activity . It is detected in human biofluids, requiring enzymatic hydrolysis for accurate quantification . E2-3S is also environmentally persistent, entering aquatic systems via wastewater and undergoing microbial degradation to free estradiol, which poses ecological risks .
Properties
CAS No. |
481-96-9 |
|---|---|
Molecular Formula |
C18H24O5S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C18H24O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15-,16+,17+,18+/m1/s1 |
InChI Key |
QZIGLSSUDXBTLJ-ZBRFXRBCSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Pictograms |
Irritant; Health Hazard |
Related CAS |
4999-79-5 (mono-Na salt) |
Synonyms |
estradiol 3-sulphate estradiol-3-sulfate estradiol-3-sulfate, (17alpha)-isomer estradiol-3-sulfate, monosodium salt estradiol-3-sulfate, monosodium salt, (17alpha)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Sulfated Estrogens:
- Estrone-3-sulfate (E1S) : Sulfated at the 3-position of estrone (E1). Exhibits higher transporter affinity (Km = 22.1 µM for SOAT) compared to E2-3S (Km = 145.9 µM) .
- Estradiol-17-sulfate (E2-17S) : Sulfated at the 17-position of E2. Pharmacokinetic studies show slower clearance than E2-3S, likely due to differences in protein binding and metabolism .
- Ethynyl Estradiol Sulfates (EE-3 and EE-17) : Synthetic analogs used in hormonal therapies. EE-3 has rapid central compartment clearance (t½ = 2.1 h) vs. EE-17 (t½ = 4.8 h) .
Glucuronide Conjugates:
- Estradiol-3-glucuronide (E2-3G) : More rapidly hydrolyzed in the environment than sulfated forms, leading to shorter persistence .
Pharmacokinetic and Metabolic Profiles
- Transport Kinetics : E2-3S has lower affinity for sodium-dependent organic anion transporters (SOAT) compared to E1S, impacting tissue distribution .
- Enzymatic Reactivation : E2-3S requires β-glucuronidase/sulfatase hydrolysis for detection in biofluids, unlike free estrogens .
Environmental Degradation and Persistence
- Ecotoxicology : Sulfated conjugates like E2-3S are less bioactive but pose risks upon deconjugation to free estrogens, which disrupt aquatic endocrine systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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